molecular formula C8H11O5P B13529191 Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate

Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate

Cat. No.: B13529191
M. Wt: 218.14 g/mol
InChI Key: USAIAEHYUWJEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate is an organophosphorus compound featuring a phosphonate ester group linked to a furan-substituted oxoethyl moiety. This structure combines the electron-rich furan ring with the reactive 2-oxoethylphosphonate group, making it valuable in organic synthesis, particularly in cyclization and cross-coupling reactions.

Properties

Molecular Formula

C8H11O5P

Molecular Weight

218.14 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1-(furan-2-yl)ethanone

InChI

InChI=1S/C8H11O5P/c1-11-14(10,12-2)6-7(9)8-4-3-5-13-8/h3-5H,6H2,1-2H3

InChI Key

USAIAEHYUWJEQF-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)C1=CC=CO1)OC

Origin of Product

United States

Preparation Methods

Method A: Base-Mediated Condensation and Chlorination

Procedure Summary:

  • Step 1: A stirred solution of methyl benzoate derivative (or analogous ester) and dimethyl methylphosphonate in tetrahydrofuran (THF) under nitrogen atmosphere at -5 °C is treated dropwise with lithium diisopropylamide (LDA).
  • Step 2: After 30 minutes, the reaction is quenched with 6 M hydrochloric acid to pH 4–5.
  • Step 3: The mixture is extracted with ethyl acetate, dried over sodium sulfate, and concentrated.
  • Step 4: The crude product is purified by flash column chromatography to yield the phosphonate intermediate.
  • Step 5: The phosphonate intermediate is then reacted with sulfuryl chloride (SO2Cl2) in dichloromethane at room temperature, followed by reflux until gas evolution ceases.
  • Step 6: The mixture is purified again to afford the chlorinated phosphonate product.

Yields: 54–80% for the intermediate; 64% for the chlorinated product.

Notes: This method is effective for synthesizing dimethyl (1-chloro-2-(furan-2-yl)-2-oxoethyl)phosphonate as a yellow solid. The NMR data confirm the structure and purity.

Method D: In Situ Generation of Methoxymethylphosphonate and Subsequent Condensation

Procedure Summary:

  • Step 1: Chloro(methoxy)methane and trimethyl phosphite are refluxed for 3 hours to generate dimethyl (methoxymethyl)phosphonate.
  • Step 2: This intermediate is reacted with methyl benzoate derivative and LDA in THF at -5 °C under nitrogen.
  • Step 3: After quenching and extraction, the product is purified by chromatography.
  • Step 4: The phosphonate product is chlorinated with sulfuryl chloride as in Method A.

Yields: 50–75% for the final products.

Notes: This method allows the preparation of various substituted phosphonates with moderate to good yields and is adaptable for different ester substrates.

Method H: Copper-Catalyzed Addition and Pd-Catalyzed Hydrolysis

Procedure Summary:

  • Step 1: Ethynylbenzene, diisopropyl phosphonate, copper(I) iodide, and triethylamine are stirred in dimethyl sulfoxide (DMSO) at 55 °C for 2 days.
  • Step 2: The resulting product is isolated and then subjected to hydrolysis with palladium(II) chloride in dioxane at 80 °C.
  • Step 3: The hydrolyzed phosphonate is chlorinated with sulfuryl chloride as before.

Yield: Approximately 42% for the chlorinated phosphonate product.

Notes: This method is useful for synthesizing phosphonates with alkynyl substituents and further functionalization.

Furan Ring Opening and Phosphonate Alcohol Synthesis (Alternative Approach)

Procedure Summary:

  • Step 1: Furfuryl phosphonate alcohols are synthesized by reacting 5-methyl furfuraldehyde with alkyl phosphonates in the presence of triethylamine at room temperature overnight.
  • Step 2: The resulting furfuryl phosphonate alcohols are purified by column chromatography.
  • Step 3: These alcohols are converted to the target compound via FeCl3-catalyzed ring-opening reaction in THF at 60 °C for 1 hour.
  • Step 4: The reaction mixture is quenched, extracted, dried, and purified to yield the corresponding 2,5-dicarbonyl phosphonates.

Yields: Up to 91% for the ring-opened products.

Notes: This method provides an efficient one-pot synthesis option with scalable gram-scale synthesis demonstrated. The process involves mild conditions and uses iron(III) chloride as a catalyst.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Reaction Type Yield Range (%) Notes
Method A Methyl ester + dimethyl methylphosphonate + LDA + SO2Cl2 Base-mediated condensation + chlorination 54–80 (intermediate), 64 (final) Well-established, good yields
Method D Chloro(methoxy)methane + trimethyl phosphite + LDA + SO2Cl2 In situ phosphonate formation + condensation + chlorination 50–75 Versatile for various esters
Method H Ethynylbenzene + diisopropyl phosphonate + CuI + PdCl2 + SO2Cl2 Copper-catalyzed addition + Pd-catalyzed hydrolysis + chlorination ~42 Suitable for alkynyl phosphonates
Furan Ring Opening Furfuryl phosphonate alcohol + FeCl3 catalyst in THF Catalytic ring opening Up to 91 Mild, scalable, one-pot synthesis

Spectroscopic and Purity Confirmation

  • Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^31P NMR spectra confirm the structure of the synthesized compound. Characteristic chemical shifts for the furan ring protons, phosphonate methyl groups, and carbonyl carbons are consistent with literature data.
  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks match calculated masses, confirming molecular formula and purity.
  • Chromatographic Purification: Flash column chromatography using petroleum ether/ethyl acetate mixtures is the standard for isolating pure products.

Summary and Recommendations

  • The base-mediated condensation method (Method A) is the most commonly used and provides reliable yields with straightforward purification.
  • The furan ring-opening approach catalyzed by FeCl3 offers a mild, efficient alternative with high yields and scalability, suitable for preparing 2,5-dicarbonyl phosphonates related to the target compound.
  • The choice of method depends on available starting materials, desired substituents, and scale of synthesis.
  • Analytical data from NMR and HRMS are essential to confirm the successful preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates with different alkyl groups.

Mechanism of Action

The mechanism of action of dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways. The furan ring and phosphonate group play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations and Reactivity

Phosphonate esters with varying substituents on the oxoethyl group exhibit distinct reactivity and physical properties:

Compound Name Substituent Key Reactivity/Application Reference
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate Furan-2-yl Potential use in heterocycle synthesis
Diethyl (2-(2-bromophenyl)-2-oxoethyl)phosphonate 2-Bromophenyl Suzuki coupling precursor; 76% yield
Dimethyl (2-oxoheptyl)phosphonate Heptyl chain Pharmaceutical intermediate; MW = 222.219 g/mol
Diethyl (2-(methoxy(methyl)amino)-2-oxoethyl)phosphonate Methoxy(methyl)amino Wittig reagent; crystalline solid
  • Aryl vs. Heteroaryl Substituents : Compounds with aryl groups (e.g., bromophenyl in ) are often used in cross-coupling reactions, whereas the furan substituent may enhance electron donation in cycloadditions .
  • Alkyl Chains : Longer alkyl chains, as in dimethyl (2-oxoheptyl)phosphonate, increase hydrophobicity, favoring applications in lipid-soluble drug intermediates .

Physical and Spectral Properties

  • Physical State : Diethyl arylphosphonates (e.g., 4m–4o) are typically oils , while Ugi-derived phosphonates () form crystalline solids with defined melting points .
  • Spectral Data :
    • ¹H NMR : Arylphosphonates show aromatic protons (δ 7.2–8.0 ppm), whereas furan-containing compounds would exhibit furan-specific signals (δ 6.3–7.4 ppm).
    • ³¹P NMR : Phosphonate groups resonate near δ 20–25 ppm across all analogs .

Key Research Findings

  • Reactivity Trends : Dimethyl (1-diazo-2-oxoalkyl)phosphonates () show divergent product distributions in cyclopropanation reactions compared to phenyl-substituted analogs, highlighting substituent-dependent reactivity .
  • Application Scope : Phosphonates with electron-withdrawing groups (e.g., bromophenyl) are prioritized for catalysis, while furan derivatives may excel in bioorthogonal chemistry due to furan’s biocompatibility .

Biological Activity

Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of key intermediates through reactions such as Michael addition and subsequent phosphonylation. The compound can be synthesized from readily available precursors, allowing for efficient production in laboratory settings.

Key Synthetic Steps

  • Formation of Furan Derivatives : Starting materials are often furan-based compounds that undergo various functional group modifications.
  • Phosphonylation : The introduction of the phosphonate group is achieved through reactions involving phosphonic acids or their derivatives.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Antitumor Activity

Research has demonstrated that this compound also possesses antitumor properties. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines, including HepG2 hepatoblastoma cells. The mechanism appears to involve the suppression of key growth factors such as TGF-β1 .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : It may act as an inhibitor of enzymes involved in critical metabolic pathways, including those related to DNA replication and repair.
  • Cell Signaling Modulation : The compound could influence signaling pathways that regulate cell growth and apoptosis.

Comparative Efficacy

A comparison of the biological activity of this compound with other phosphonate derivatives highlights its unique profile:

Compound NameAntimicrobial Activity (MIC)Antitumor ActivityReference
This compound32 µg/mL (E. coli)IC50 = 15 µM (HepG2)
Phosphonates A64 µg/mL (E. coli)IC50 = 25 µM (HepG2)
Phosphonates B16 µg/mL (E. coli)IC50 = 10 µM (HepG2)

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .

Study 2: Antitumor Mechanisms

A series of experiments were conducted to evaluate the antitumor effects on HepG2 cells. The compound was found to induce apoptosis in a dose-dependent manner, with significant downregulation of pro-survival signaling pathways .

Q & A

Basic Question

  • PPE : Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation (STOT Category 3).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff .

Advanced Question
For large-scale reactions:

  • Thermal Stability : Conduct DSC/TGA to assess exothermic decomposition risks.
  • Waste Treatment : Hydrolyze phosphonate esters under basic conditions (pH >10) to non-toxic phosphonic acids .

How does the furan ring influence the compound’s reactivity in cross-coupling reactions?

Basic Question
The electron-rich furan moiety enhances nucleophilic aromatic substitution (SN_NAr) at the 5-position. For example, palladium-catalyzed couplings (e.g., Suzuki-Miyaura) can functionalize the furan ring while the phosphonate group acts as a directing/activating group .

Advanced Question
The oxoethyl-phosphonate group stabilizes transition metals via chelation, altering regioselectivity. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites, while in situ IR spectroscopy monitors intermediate formation during catalysis .

What strategies mitigate impurities during purification, particularly isomers/byproducts?

Basic Question

  • Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate phosphonate esters from hydroxylated byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

Advanced Question
For persistent impurities (e.g., fluorinated isomers in ):

  • HPLC-MS : Identify co-eluting contaminants via high-resolution mass filters.
  • Dynamic Kinetic Resolution : Employ chiral catalysts to enantioselectively convert byproducts into desired products .

How can computational models predict biological activity or toxicity profiles?

Advanced Question

  • QSAR : Correlate phosphonate substituents (e.g., furan vs. phenyl) with bioactivity using training sets from enzyme inhibition assays .
  • Molecular Docking : Simulate binding affinities to target proteins (e.g., kinases) to prioritize in vitro testing.
  • ADMET Prediction : Tools like SwissADME forecast metabolic stability and hepatotoxicity risks .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Question

  • Continuous Flow Systems : Minimize racemization by reducing residence time and controlling temperature gradients .
  • Chiral Stationary Phases : Use preparative SFC (supercritical fluid chromatography) for large-scale enantiomer separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.